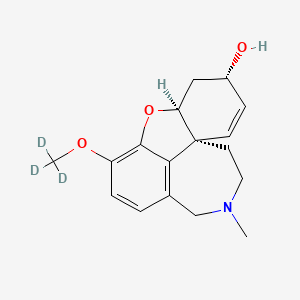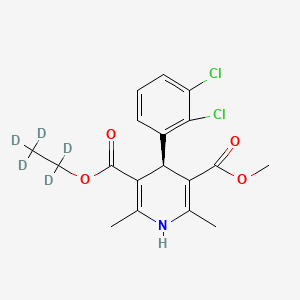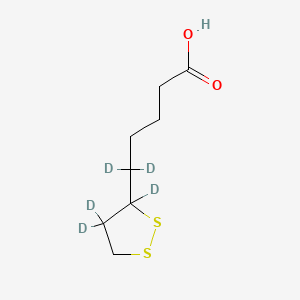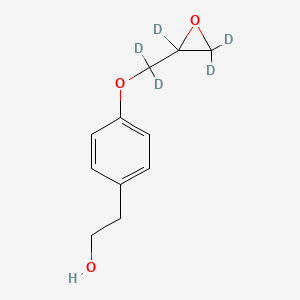
Piroxicam-d3
Overview
Description
Piroxicam-d3 is a deuterated form of Piroxicam, a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat symptoms of osteoarthritis and rheumatoid arthritis. The deuterium atoms replace three hydrogen atoms in the Piroxicam molecule, which can help in studying the pharmacokinetics and metabolic pathways of the drug due to the isotope effect .
Mechanism of Action
Target of Action
Piroxicam-d3, a derivative of Piroxicam, primarily targets Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
This compound acts by reversibly inhibiting COX-1 and COX-2 enzymes . This inhibition results in the reduction of prostaglandin synthesis , thereby decreasing the inflammatory response . The anti-inflammatory effect of this compound may result from this peripheral inhibition of prostaglandin synthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, this compound disrupts the conversion of arachidonic acid to prostaglandins, leading to a decrease in inflammation and pain .
Pharmacokinetics
This compound is well absorbed from the oral or rectal routes and reaches steady-state after about 7 days . After repeated doses of 20mg daily for 2 weeks, mean plasma concentrations 48 hours after the last dose are still within the therapeutic range . The elimination half-life of Piroxicam is extended due to a low clearance rate and has usually been calculated at around 38 hours in healthy subjects .
Result of Action
The primary molecular and cellular effects of this compound’s action are the reduction of inflammation and pain . This is achieved through the inhibition of prostaglandin synthesis, which in turn decreases the inflammatory response . In some cell types, Piroxicam has been shown to induce apoptosis by reactive oxygen species (ROS) mediated Akt hyperphosphorylation/activation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the pH of the environment, and the patient’s health status can all impact the drug’s effectiveness . .
Biochemical Analysis
Biochemical Properties
Piroxicam-d3, like its parent compound Piroxicam, primarily exerts its effects by inhibiting the enzyme cyclooxygenase (COX), thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation and pain . The inhibition of COX by this compound is reversible, which distinguishes it from some other NSAIDs . The drug’s interaction with COX enzymes underscores its role in biochemical reactions .
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving prostaglandins . By inhibiting the synthesis of prostaglandins, this compound can affect gene expression and cellular metabolism, leading to reduced inflammation and pain .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to and inhibition of the COX enzymes . This prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain . The drug’s effects at the molecular level also include potential interactions with other biomolecules and possible impacts on gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The drug is known for its long half-life, which allows for once-daily dosing . Information on the drug’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . For instance, the drug has been reported to have a median lethal dose of less than 500 mg/kg in mice and rats . High doses may lead to adverse effects, while lower doses may be effective without causing significant side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in the liver, primarily through hydroxylation and conjugation processes . The drug’s interactions with various enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels .
Transport and Distribution
This compound is distributed within cells and tissues in a manner that allows it to exert its therapeutic effects . The drug’s transport involves its binding to plasma proteins and its distribution is influenced by its lipophilic properties . The drug can also cross the blood-brain barrier, which may be relevant in certain therapeutic contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piroxicam-d3 involves the incorporation of deuterium atoms into the Piroxicam molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium oxide (D2O) or deuterated solvents.
Direct Synthesis: This involves the use of deuterated starting materials in the synthesis of Piroxicam. For example, using deuterated pyridine in the synthesis process.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions under controlled conditions to ensure high yield and purity. The process may include:
Catalytic Deuteration: Using catalysts such as palladium on carbon (Pd/C) to facilitate the exchange of hydrogen with deuterium.
High-Pressure Reactions: Conducting reactions under high pressure to increase the rate of deuterium incorporation.
Chemical Reactions Analysis
Types of Reactions: Piroxicam-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents such as bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
Piroxicam-d3 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion (ADME) of Piroxicam in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Isotope Effect Studies: Used to study the kinetic isotope effect and its impact on drug metabolism.
Drug Interaction Studies: Helps in understanding interactions with other drugs and enzymes.
Comparison with Similar Compounds
Meloxicam: Another NSAID with a similar mechanism of action but with a different chemical structure.
Tenoxicam: Similar to Piroxicam but with a longer half-life.
Lornoxicam: Known for its potent anti-inflammatory effects.
Uniqueness of Piroxicam-d3:
Deuterium Labeling: The presence of deuterium atoms makes this compound unique for pharmacokinetic and metabolic studies.
Stability: Deuterium incorporation can enhance the stability of the compound, making it useful for long-term studies.
This compound stands out due to its deuterium labeling, which provides unique advantages in scientific research, particularly in understanding the pharmacokinetics and metabolism of Piroxicam.
Properties
IUPAC Name |
4-hydroxy-1,1-dioxo-N-pyridin-2-yl-2-(trideuteriomethyl)-1λ6,2-benzothiazine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-18-13(15(20)17-12-8-4-5-9-16-12)14(19)10-6-2-3-7-11(10)23(18,21)22/h2-9,19H,1H3,(H,16,17,20)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSPLQLAKJAUJT-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90715737 | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942047-64-5 | |
| Record name | 2H-1,2-Benzothiazine-3-carboxamide, 4-hydroxy-2-(methyl-d3)-N-2-pyridinyl-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=942047-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-(~2~H_3_)methyl-1,1-dioxo-N-(pyridin-2-yl)-1,2-dihydro-1lambda~6~,2-benzothiazine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90715737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 942047-64-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-Dihydro-2H,10H-azepino[3,4-b]indole-1,5-dione Methanesulfonate Salt](/img/structure/B563694.png)





![[(1S,2R)-1-Benzyl-2-hydroxy-3-[isobutyl-d9-[(4-nitrophenyl)sulfonyl]amino]propyl]carbamic Acid tert-Butyl Ester](/img/structure/B563701.png)
![7-Hydroxy-N-des{[2-(2-hydroxy)ethoxy]ethyl} Quetiapine-d8 Dihydrochloride](/img/new.no-structure.jpg)
![2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine](/img/structure/B563704.png)
![6-[N,N-Di(2-hydroxybenzyl)amino]-2-[(3-hydroxypropyl)amino]-9-isopropylpurine](/img/structure/B563705.png)

